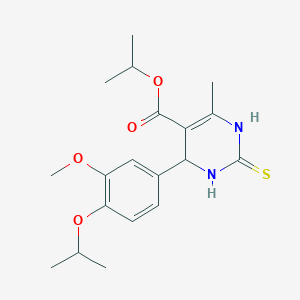![molecular formula C15H15NO2S B286206 N-[3-(methylsulfanyl)phenyl]-2-phenoxyacetamide](/img/structure/B286206.png)
N-[3-(methylsulfanyl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-phenoxyacetamide, also known as MSPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MSAP belongs to the class of compounds known as sulfonamides, which have been used for their antibacterial properties for many years. However, recent studies have shown that MSAP may have other potential applications beyond its antibacterial properties.
Mechanism of Action
The mechanism of action of MSAP is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and survival. Specifically, MSAP has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. Inhibition of this enzyme leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, MSAP has been shown to have other biochemical and physiological effects. Studies have shown that MSAP can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using MSAP in laboratory experiments is its relatively simple synthesis method. Additionally, MSAP has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using MSAP in experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its potential therapeutic properties.
Future Directions
There are several potential future directions for research on MSAP. One area of research could focus on its potential as a therapeutic agent for cancer treatment. Additionally, further studies could investigate its potential effects on cognitive function and its potential as a treatment for neurological disorders such as Alzheimer’s disease. Finally, research could focus on developing more efficient synthesis methods for MSAP and other sulfonamide compounds.
Synthesis Methods
The synthesis of MSAP involves the reaction of 3-(methylsulfanyl)aniline with 2-phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically takes place in a solvent such as dichloromethane or tetrahydrofuran and results in the formation of MSAP as a white crystalline solid.
Scientific Research Applications
MSAP has been the subject of several scientific studies due to its potential therapeutic properties. One area of research has focused on the compound’s ability to inhibit the growth of cancer cells. Studies have shown that MSAP can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MSAP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
Molecular Formula |
C15H15NO2S |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H15NO2S/c1-19-14-9-5-6-12(10-14)16-15(17)11-18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
WVMNTDGTRGRCQT-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-ethyl-5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide](/img/structure/B286123.png)
![N-[1-(4-ethyl-5-{[2-(mesitylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide](/img/structure/B286125.png)
![4-fluoro-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B286126.png)
![N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B286128.png)
![2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B286129.png)
![2,4-dichloro-N-({4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B286131.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286133.png)
![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B286136.png)





![(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286146.png)